molecular formula C20H25N3O3S B15148436 4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol

4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol

Cat. No.: B15148436
M. Wt: 387.5 g/mol
InChI Key: KVNQSBQDEDHSRG-UHFFFAOYSA-N
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Description

4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol is a complex organic compound with a unique structure that includes an ethyl group, a phenol group, and a diazenyl linkage

Preparation Methods

The synthesis of 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol typically involves multiple steps. The synthetic route often starts with the preparation of the phenol derivative, followed by the introduction of the ethyl group and the diazenyl linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol involves its interaction with specific molecular targets. The diazenyl linkage allows the compound to form stable complexes with metal ions, which can affect various biochemical pathways. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar compounds to 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol include:

    4-ethylphenol: A simpler compound with similar phenol and ethyl groups but lacking the diazenyl linkage.

    4-methylpiperidine: Contains the piperidine ring but lacks the phenol and diazenyl groups.

    Phenol derivatives: Various phenol derivatives with different substituents can have similar chemical properties but different biological activities. The uniqueness of 4-ethyl-2-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological interactions.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]diazenyl]phenol

InChI

InChI=1S/C20H25N3O3S/c1-3-16-4-9-20(24)19(14-16)22-21-17-5-7-18(8-6-17)27(25,26)23-12-10-15(2)11-13-23/h4-9,14-15,24H,3,10-13H2,1-2H3

InChI Key

KVNQSBQDEDHSRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

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